(1-Isothiocyanatoethyl)benzene (1-Isothiocyanatoethyl)benzene a TrkB receptor activator and neuroprotective agent; structure in first source
Brand Name: Vulcanchem
CAS No.: 314054-36-9
VCID: VC0005179
InChI: InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22)
SMILES: Array
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol

(1-Isothiocyanatoethyl)benzene

CAS No.: 314054-36-9

Cat. No.: VC0005179

Molecular Formula: C16H19N3O3

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

(1-Isothiocyanatoethyl)benzene - 314054-36-9

Specification

CAS No. 314054-36-9
Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
IUPAC Name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
Standard InChI InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22)
Standard InChI Key ZIMKJLALTRLXJO-UHFFFAOYSA-N
Canonical SMILES C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O

Introduction

Chemical and Pharmacological Profile of HIOC

Structural Characteristics

HIOC’s structure comprises an indole moiety linked to a piperidine carboxamide group, enabling selective interaction with TrkB receptors. The compound’s stability in serum and liver microsomes, coupled with its solubility in dimethyl sulfoxide (DMSO; 30.13 mg/mL), facilitates systemic administration .

Table 1: Key Chemical Properties of HIOC

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₃
Molecular Weight301.34 g/mol
CAS Number314054-36-9
Solubility30.13 mg/mL in DMSO
Storage Conditions-20°C (stable for ≤6 months)

Mechanisms of Action: TrkB Activation and Downstream Signaling

TrkB Receptor Agonism

HIOC binds to TrkB with an EC₅₀ of 100–500 nM, comparable to brain-derived neurotrophic factor (BDNF) . Unlike BDNF, which induces receptor internalization and degradation, HIOC sustains TrkB phosphorylation without downregulating receptor expression . This property mitigates excitotoxicity in neurons and photoreceptors by activating survival pathways such as PI3K/Akt and ERK .

Neuroprotective Pathways

In subarachnoid hemorrhage (SAH) models, HIOC (40 mg/kg, intraperitoneal) reduced neuronal apoptosis by 62% via TrkB-dependent upregulation of Bcl-2 and suppression of cleaved caspase-3 . Similarly, in retinal ganglion cells (RGCs), HIOC preserved function by enhancing Akt/GSK-3β signaling, which stabilized tight junction proteins (e.g., ZO-1) and reduced vascular leakage .

Therapeutic Applications in Preclinical Models

Traumatic Optic Neuropathy

In murine blast-induced ocular trauma, HIOC (40 mg/kg) administered within 3 hours post-injury preserved contrast sensitivity by 59.6% and visual acuity by 38.9% compared to vehicle-treated controls . Delayed treatment (24 hours) showed no efficacy, underscoring the critical therapeutic window .

Table 2: Efficacy of HIOC in Blast-Induced Vision Loss

ParameterVehicle GroupHIOC Groupp-value
Contrast Sensitivity38.4%59.6%0.0017
Visual Acuity25.23% ↓8.3% ↓0.06
RGC Survival47% ↓82%<0.01

Retinal Degeneration

HIOC mitigated light-induced retinal degeneration (LIRD) in Balb/c mice, reducing outer nuclear layer (ONL) thinning by 45% and preserving electroretinogram (ERG) a-wave amplitudes by 67% . These effects correlated with TrkB phosphorylation in Müller glia and photoreceptors .

Pharmacokinetics and Toxicity

Absorption and Distribution

HIOC exhibits rapid absorption (Tₘₐₓ = 1.5 hours) and a half-life of 4.2 hours in rodents . Its logP value of 2.1 enables BBB/BRB penetration, achieving brain and retinal concentrations of 12.3 µM and 9.8 µM, respectively, after a 40 mg/kg dose .

Recent Advances: HIOC Derivatives and Clinical Translation

HIFN: A Superior Analog

HIFN, a HIOC derivative with configurational stability, demonstrated 22.3% higher contrast sensitivity retention than HIOC at 7 weeks post-blast . Its optimized synthesis (28-step route) and reduced IC₅₀ for TrkB (80 nM vs. HIOC’s 100 nM) highlight its therapeutic potential .

Clinical Trials and Future Directions

Phase I trials (NCT04829151) are evaluating HIOC’s safety in traumatic brain injury, with preliminary data showing a 90% reduction in serum neurofilament light chain (NfL) levels . Future studies will explore HIOC’s efficacy in Alzheimer’s disease and age-related macular degeneration (AMD).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator